molecular formula C9H5ClN2O2 B8335267 5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl chloride

5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl chloride

Cat. No. B8335267
M. Wt: 208.60 g/mol
InChI Key: IJENHNYGXQFZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl chloride

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

5-pyridin-3-yl-1,2-oxazole-3-carbonyl chloride

InChI

InChI=1S/C9H5ClN2O2/c10-9(13)7-4-8(14-12-7)6-2-1-3-11-5-6/h1-5H

InChI Key

IJENHNYGXQFZRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g (2.63 mmol) of 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylic acid (known from the literature, no reference) in 25 ml of dichloromethane was admixed with 2 drops of N,N-dimethylformamide. Subsequently, 0.97 g (7.63 mmol) of oxalyl chloride was added dropwise under argon and the reaction mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure and the crude product was converted farther immediately.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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